molecular formula C9H12SSi B1330703 Trimethyl(thiophen-2-ylethynyl)silane CAS No. 40231-03-6

Trimethyl(thiophen-2-ylethynyl)silane

Cat. No. B1330703
CAS RN: 40231-03-6
M. Wt: 180.34 g/mol
InChI Key: OQUBLKNISPLGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08022062B2

Procedure details

Use a method similar to the General Procedure 8 to couple 2-bromo-thiophene (0.97 nm, 10 mmol) with ethynyl-trimethylsilane (2.82 mL, 20 mmol). Purify by chromatography on silica gel eluting with isohexane to give the desired intermediate (1.46 g, 81%). GC-MS m/z 180 (M+).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
2.82 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[C:7]([Si:9]([CH3:12])([CH3:11])[CH3:10])#[CH:8]>>[CH3:10][Si:9]([CH3:12])([CH3:11])[C:7]#[C:8][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
BrC=1SC=CC1
Step Two
Name
Quantity
2.82 mL
Type
reactant
Smiles
C(#C)[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purify by chromatography on silica gel eluting with isohexane

Outcomes

Product
Name
Type
product
Smiles
C[Si](C#CC=1SC=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.